REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=O)[CH2:14][O:13][CH-]2)=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18].[OH-].[Na+]>C(O)C>[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH2:15][CH2:14][OH:13])=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18] |f:1.2|
|
Name
|
N-[4-(β-hydroxyethyl)amino-3-nitrophenyl]oxazolidone
|
Quantity
|
53.4 g
|
Type
|
reactant
|
Smiles
|
OCCNC1=C(C=C(C=C1)N1[CH-]OCC1=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
has been added
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC1=C(C=C(C=C1)NCCO)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.18 mol | |
AMOUNT: MASS | 44.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |